5-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-21-12-5-3-8(16)6-10(12)14(20)19-15-18-11-4-2-9(17)7-13(11)22-15/h2-7H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXMAWQJSITQLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. This reaction forms the benzothiazole core structure.
Chlorination: The benzothiazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Amidation: The chlorinated benzothiazole is reacted with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced amide or amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Biological Applications
2.1 Antimicrobial Activity
Research indicates that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to 5-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 µg/mL |
| 5-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)-acetamide | Escherichia coli | 32 µg/mL |
2.2 Anticancer Properties
Several studies have highlighted the potential anticancer properties of thiazole derivatives. The compound's structural features allow it to interact with cellular targets involved in cancer progression. For instance, modifications in the thiazole ring have been shown to enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12 µM |
| 5-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)-acetamide | A549 | 15 µM |
Material Science Applications
In addition to biological applications, this compound has potential uses in material science, specifically in the development of organic semiconductors due to its unique electronic properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Studies and Future Directions
Future research should focus on:
- Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities.
- Structure-Activity Relationships (SAR) : Exploring how modifications to its structure can enhance efficacy and reduce toxicity.
- Clinical Trials : Evaluating its safety and effectiveness in clinical settings.
Mechanism of Action
The mechanism of action of 5-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit enzymes such as cyclooxygenase (COX) and topoisomerase, leading to anti-inflammatory and anticancer effects.
Bind to DNA: The compound can bind to DNA and interfere with DNA replication and transcription, resulting in cell cycle arrest and apoptosis.
Modulate Signaling Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
5-Chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-methoxybenzamide
- Structural Differences : Features 5,6-dimethoxy substituents on the benzo[d]thiazole ring instead of a single 6-chloro group.
- Registered under MDL number 28103-45-9, indicating industrial relevance .
2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide
5-Chloro-N-(2,6-dichloro-4-nitrophenyl)-2-methoxybenzamide (Compound 2)
- Structural Differences : Substitutes the benzo[d]thiazole with a 2,6-dichloro-4-nitrophenyl group.
- Identified as a novel inhibitor of endothelial fatty acid uptake in cellular assays .
4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (Impurity A)
- Structural Differences: Includes a diethylaminoethyl side chain and acetylamino group.
- Key Properties :
5-Chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-hydroxybenzamide
- Structural Differences : Replaces 6-chloro with 4-fluoro on the benzo[d]thiazole and substitutes methoxy with hydroxyl.
- Synthesized via pyrolysis in pyridinium chloride with a 31% yield, lower than typical yields for the target compound’s analogues .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
5-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.
- Molecular Formula : C15H12Cl2N2O2S
- Molecular Weight : 369.24 g/mol
- CAS Number : 2406-90-8
The biological activity of this compound is attributed to its structural components, which allow it to interact with various biological targets. The presence of the benzothiazole moiety is known to enhance anticancer properties, while the methoxy group may contribute to improved solubility and bioavailability.
Anticancer Activity
Research has demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzothiazole have shown IC50 values ranging from 1.2 to 5.3 µM against different cancer types, indicating potent anticancer activity .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| Benzothiazole derivative A | HCT 116 | 3.7 | |
| Benzothiazole derivative B | HEK 293 | 5.3 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Studies have indicated that benzothiazole derivatives exhibit selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 8 µM .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| This compound | E. faecalis | TBD | |
| Benzothiazole derivative C | Staphylococcus aureus | 16 |
Case Studies and Research Findings
Several studies have highlighted the efficacy of similar compounds in preclinical settings:
- Antiproliferative Studies : A study demonstrated that a series of benzothiazole derivatives showed significant antiproliferative activity against various cancer cell lines, with some compounds achieving IC50 values below 5 µM .
- Antioxidant Properties : Research indicates that certain derivatives not only exhibit antiproliferative activity but also possess antioxidant properties, which may contribute to their overall therapeutic potential .
- Selectivity in Cancer Treatment : Some compounds have shown selective cytotoxicity towards specific cancer cell lines, suggesting a potential for targeted cancer therapy .
Q & A
Q. What are the standard synthetic routes for preparing 5-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide, and how are reaction conditions optimized?
The compound is synthesized via multi-step reactions. A typical route involves coupling 5-chlorobenzo[d]thiazol-2-amine with 5-chloro-2-methoxybenzoyl chloride in a solvent like pyridine under inert conditions. Key parameters include temperature control (room temperature to reflux), reaction time (overnight stirring), and purification via recrystallization (e.g., methanol) or column chromatography . Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures intermediate purity .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
Essential techniques include:
- NMR spectroscopy : Confirms proton environments and connectivity, particularly distinguishing methoxy (δ ~3.8–4.0 ppm) and aromatic protons .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N dimer formation) critical for stability .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₇H₁₅Cl₂N₂O₂S, exact mass 393.02 g/mol) .
Q. What is the proposed mechanism of action for this compound in biological systems?
The benzamide moiety forms an amide anion that inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. This disruption halts energy production in target organisms, analogous to nitazoxanide derivatives . The chloro and methoxy groups enhance binding affinity to enzyme active sites .
Q. How is initial biological activity screening conducted for this compound?
- In vitro enzyme assays : PFOR inhibition is measured spectrophotometrically by tracking reduced ferredoxin or coenzyme A production .
- Cell-based assays : Antiproliferative effects are tested on cancer cell lines (e.g., IC₅₀ determination via MTT assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s bioactivity?
Key modifications include:
- Substituent variation : Replacing 6-chloro on the benzothiazole with methyl or methoxy groups alters steric and electronic properties, impacting enzyme affinity .
- Amide linker replacement : Substituting the benzamide with sulfonamide or urea groups modulates solubility and metabolic stability .
- Quantitative SAR (QSAR) models : Computational tools predict logP and polar surface area to balance permeability and solubility .
Q. How should researchers resolve contradictions in solubility data across studies?
Discrepancies (e.g., solubility in methanol vs. DMSO) may arise from crystallinity or impurities. Strategies include:
- Polymorph screening : Assess crystalline vs. amorphous forms via differential scanning calorimetry (DSC).
- HPLC purity analysis : Quantify impurities >0.1% using reverse-phase methods .
- Solubility enhancement : Co-solvents (e.g., PEG 400) or nanoformulation improve reproducibility .
Q. What advanced methods are used to study its interaction with target enzymes like PFOR?
- Crystallography : Co-crystallization with PFOR reveals binding modes and hydrogen-bonding networks .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for affinity comparisons .
- Molecular dynamics (MD) simulations : Predict residence time and conformational changes upon inhibitor binding .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–60°C). Monitor degradation via HPLC to identify labile groups (e.g., methoxy or amide bonds) .
- Accelerated stability testing : Store at 25°C/60% RH for 1–3 months to simulate shelf-life conditions .
Q. What role do intermolecular interactions (e.g., hydrogen bonds) play in its crystal structure and stability?
X-ray data show centrosymmetric dimers via N–H⋯N hydrogen bonds (2.02 Å), while C–H⋯O/F interactions stabilize the lattice . These interactions influence melting point (mp ~215–220°C) and hygroscopicity, critical for formulation .
Q. How can in vitro-to-in vivo efficacy discrepancies be addressed during preclinical development?
- Metabolic stability assays : Incubate with liver microsomes to identify cytochrome P450-mediated degradation .
- Pharmacokinetic profiling : Measure bioavailability and half-life in rodent models using LC-MS/MS .
- Prodrug strategies : Mask polar groups (e.g., esterification of methoxy) to enhance absorption .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
